N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide
Description
The exact mass of the compound N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide is 365.13755610 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13(27-18-7-3-5-14-6-4-10-21-19(14)18)20(25)23-22-12-15-11-16(26-2)8-9-17(15)24/h3-13,24H,1-2H3,(H,23,25)/b22-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXPXICARNSZIA-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)OC)O)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)OC)O)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide involves the condensation reaction of 2-(quinolin-8-yloxy)acetohydrazide with salicylaldehyde in ethanol. The reaction mixture is stirred using a hot-stage magnetic stirrer and refluxed for nearly 2 hours . This method is typically used in laboratory settings, and industrial production methods may involve scaling up this process with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The azomethine group can undergo substitution reactions with nucleophiles, leading to the formation of substituted Schiff bases.
Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and the use of catalysts like transition metal ions. Major products formed from these reactions include various quinoline and hydrazide derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide involves its interaction with metal ions to form coordination complexes. These complexes can disrupt microbial cell walls and inhibit the growth of bacteria and fungi . The azomethine group plays a crucial role in the compound’s biological activity by facilitating the formation of stable metal complexes .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide include other Schiff bases containing quinoline moieties, such as:
- N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide
- N’-[(E)-(pyridin-3-yl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide
These compounds share similar structural features and biological activities but differ in their specific substituents and resulting properties. The uniqueness of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
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